2-Chloro-6-(pyridin-4-yl)pyrazine
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Overview
Description
2-Chloro-6-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen atoms in the pyrazine and pyridine rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-bromopyridine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of the carbon-carbon bond between the pyrazine and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-6-(pyridin-4-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and antimicrobial activity.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit kinase activity, which is crucial in cell signaling and cancer progression . The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloro-6-(pyridin-4-yl)pyrazine can be compared with other similar compounds, such as:
2-Chloropyrazine: Lacks the pyridine ring and has different reactivity and applications.
4-Bromopyridine: Contains a bromine atom instead of chlorine and is used in different synthetic applications.
Pyrrolopyrazine Derivatives: These compounds have a fused pyrrole and pyrazine ring system and exhibit different biological activities.
The uniqueness of this compound lies in its combination of pyrazine and pyridine rings, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-pyridin-4-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQXNSAZISQFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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